molecular formula C10H12N2O2 B13590467 4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one

4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one

Cat. No.: B13590467
M. Wt: 192.21 g/mol
InChI Key: QYMQBVMBHMSHEB-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 6-methoxypyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-(6-methoxypyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-14-10-3-2-7(5-12-10)8-4-9(13)11-6-8/h2-3,5,8H,4,6H2,1H3,(H,11,13)

InChI Key

QYMQBVMBHMSHEB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2CC(=O)NC2

Origin of Product

United States

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